molecular formula C15H16Cl2N2O B14499344 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline CAS No. 63843-24-3

4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline

Cat. No.: B14499344
CAS No.: 63843-24-3
M. Wt: 311.2 g/mol
InChI Key: NKELBESWASYVDS-UHFFFAOYSA-N
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Description

4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, a methoxy group at position 2, and an aniline moiety with a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline typically involves multiple steps. One common method starts with the preparation of 3,6-dichloropyridine, which is then reacted with methanol in the presence of a base to form 3,6-dichloropyridin-2-yl methanol. This intermediate is then subjected to a nucleophilic substitution reaction with N-propylaniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .

Scientific Research Applications

4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

63843-24-3

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

4-[(3,6-dichloropyridin-2-yl)methoxy]-N-propylaniline

InChI

InChI=1S/C15H16Cl2N2O/c1-2-9-18-11-3-5-12(6-4-11)20-10-14-13(16)7-8-15(17)19-14/h3-8,18H,2,9-10H2,1H3

InChI Key

NKELBESWASYVDS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)OCC2=C(C=CC(=N2)Cl)Cl

Origin of Product

United States

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